![molecular formula C15H13N5O B3838865 4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL](/img/structure/B3838865.png)
4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL
Overview
Description
4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL is a complex organic compound characterized by the presence of a triazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL typically involves the reaction of 4-methylphenylhydrazine with 4-hydroxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or sulfonic acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly for its antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL involves its interaction with cellular components. The triazole ring can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the phenol group can interact with bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]ANILINE
- 4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]BENZOIC ACID
Uniqueness
4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL is unique due to its combination of a triazole ring and a phenol group, which imparts both antifungal and antibacterial properties. This dual functionality makes it a valuable compound for various applications .
Properties
IUPAC Name |
4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-10-2-4-11(5-3-10)14-16-15(20-18-14)19-17-12-6-8-13(21)9-7-12/h2-9,21H,1H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFISAADNUJLVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)N=NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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